Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]heptanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZGAJUSFXSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Bicyclo[2.2.1]heptane Derivatives
The bicyclo[2.2.1]heptane core can be prepared or functionalized by:
Formation of Propanoate Side Chain
The propanoate side chain can be introduced by:
- Reaction of bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride with nucleophiles or by malonate chemistry.
- Preparation of the sodio derivative of bicyclo[2.2.1]heptan-2-ylmalonate by treatment with sodium hydride in anhydrous benzene, followed by reaction with bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride under reflux to form ketone intermediates.
Esterification to Ethyl Ester
- The ketone or acid intermediates are converted to the corresponding ethyl esters by reaction with ethanol or ethyl acetate under reflux conditions.
- For example, ethyl acetate reacts with norbornene to give ethyl norborn-2-ylacetate in good yield (64%) at reduced pressure and moderate temperature (b.p. 62°C/8.5 mm Hg).
Use of Grignard Reagents
Catalytic Hydrogenation and Reduction
- Catalytic hydrogenation using 5% palladium on carbon or PtO2 under hydrogen pressure (~50 psi) at room temperature is used to reduce double bonds or intermediates to saturated bicyclic systems.
- Sodium borohydride reduction of ketone intermediates in isopropanol under reflux conditions is also employed to obtain alcohol intermediates that can be further esterified or modified.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of norbornene | PtO2 catalyst, 40 psi H2, room temperature | Not specified | Produces bicyclo[2.2.1]heptane derivatives |
| Reaction with sodium hydride | Sodium hydride in anhydrous benzene, 80°C, 2.5 hours | Not specified | Forms sodio malonate derivative |
| Acylation with acid chloride | Bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride, reflux benzene, 10 min | Not specified | Forms ketone intermediates |
| Esterification with ethyl acetate | Reflux, reduced pressure distillation | 64 | Produces ethyl norborn-2-ylacetate |
| Grignard reagent formation | Bromide + Mg in dry ether, reflux 1 hour | Not specified | Used for side chain introduction |
| Catalytic hydrogenation | Pd/C, 50 psi H2, 25°C | Not specified | Saturates double bonds |
| Sodium borohydride reduction | NaBH4 in isopropanol, reflux 1 hour | 90 | Reduces ketones to alcohols |
*Note: Yields and conditions are from patent US4091020A and related experimental data.
Summary of Key Research Findings
- The bicyclo[2.2.1]heptane framework is efficiently constructed or functionalized via hydrogenation and Grignard chemistry.
- Esterification using ethyl acetate and norbornene derivatives provides good yields of ethyl esters.
- Sodium hydride-mediated malonate formation and subsequent acylation are critical steps for side chain construction.
- Catalytic hydrogenation and sodium borohydride reductions are essential for obtaining saturated bicyclic esters.
- Reaction times vary from 1 hour (Grignard formation) to overnight reflux (amine condensation steps in related syntheses).
- Purification is typically achieved by fractional distillation under reduced pressure and recrystallization.
Chemical and Physical Data for this compound
| Property | Data |
|---|---|
| Molecular Formula | C13H22O2 |
| Molecular Weight | 196 Da |
| Boiling Point | Approx. 62°C at reduced pressure (for related esters) |
| CAS Registry Number | 1797121-57-3 |
| Structural Features | Bicyclo[2.2.1]heptane core with ethyl propanoate side chain |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid.
Reduction: 3-{bicyclo[2.2.1]heptan-2-yl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate involves its interaction with various molecular targets and pathways. The bicyclo[2.2.1]heptane ring system imparts rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key differences between Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate and its analogs:
Key Observations :
- Steric Effects: The norbornane core in all compounds imparts significant steric hindrance, influencing reactivity and solubility.
- Substituent Impact: The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (CAS: 1132-84-9) . Methyl groups in Isobornyl propionate (CAS: 2756-56-1) contribute to higher molecular weight and altered volatility .
Biological Activity
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, synthetic routes, and relevant studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₂₀O and a molecular weight of 196 g/mol. Its structure includes a bicyclo[2.2.1]heptane moiety, which is significant for its chemical reactivity and biological interactions.
Biological Activity
Pharmacological Properties:
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects, indicating its potential as a therapeutic agent. However, comprehensive studies are required to elucidate the specific mechanisms of action and the extent of these effects.
Potential Mechanisms:
The compound's unique bicyclic structure may facilitate specific interactions with biological targets, potentially influencing various signaling pathways involved in inflammation and pain modulation.
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound:
- Direct Esterification: This method involves the reaction of bicyclo[2.2.1]heptan-2-ol with propanoic acid under acidic conditions.
- Transesterification: This approach utilizes an existing ester, replacing its alkoxy group with the bicyclic alcohol.
These methods highlight the compound's versatility in organic synthesis, allowing for efficient laboratory production.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds can provide insights into the unique biological properties of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[3.3.0]octane | Bicyclic | More rigid structure; used in material science |
| Bicyclo[2.2.1]heptan-2-ol | Alcohol | Hydroxyl group introduces different reactivity |
| Ethyl 3-{bicyclo[3.3.0]octan-1-yl}propanoate | Bicyclic | Different bicyclic system; potential medicinal uses |
| Bicyclo[2.1.0]pentane | Bicyclic | Smaller ring size; distinct physical properties |
The table illustrates how this compound stands out due to its specific structural characteristics combined with an ester functional group.
Q & A
Q. What precautions are essential when handling this compound, given limited toxicological data?
- Methodological Answer : Use PPE (nitrile gloves, lab coats) and fume hoods. Acute toxicity is inferred from structurally related esters (e.g., LD₅₀ > 2000 mg/kg in rats). Monitor for respiratory irritation (P95 respirators recommended) and avoid aqueous disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
